1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- is a complex organic compound that features a cyclohexadienol core with multiple chlorophenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- typically involves multi-step organic reactions. The starting materials often include cyclohexadienone derivatives and chlorophenylamines. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new pharmaceuticals. Its structural features may interact with biological targets in unique ways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- would depend on its specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadien-1-ol derivatives: Compounds with similar cyclohexadienol cores but different substituents.
Chlorophenylamines: Compounds with chlorophenyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
105245-37-2 |
---|---|
Molecular Formula |
C24H16Cl3N3O |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
2,5-bis(4-chloroanilino)-4-(4-chlorophenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C24H16Cl3N3O/c25-15-1-7-18(8-2-15)28-21-13-23(30-20-11-5-17(27)6-12-20)24(31)14-22(21)29-19-9-3-16(26)4-10-19/h1-14,29-30H |
InChI Key |
RLNZLYIFSOJQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC3=CC=C(C=C3)Cl)C(=CC2=O)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.